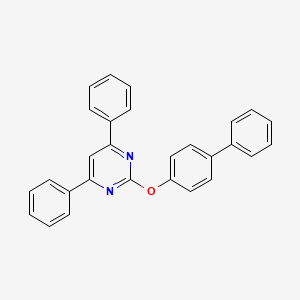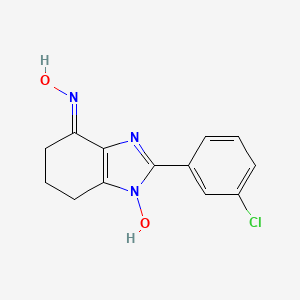
2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime
Übersicht
Beschreibung
2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzimidazole family, which has been extensively studied due to its diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is not fully understood. However, it has been suggested that the compound may exert its biological effects by inhibiting the activity of specific enzymes through binding to their active sites.
Biochemical and Physiological Effects:
2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been reported to exhibit various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of proteases, kinases, and phosphodiesterases, which are involved in various cellular processes. Additionally, it has been reported to possess anti-inflammatory and anti-cancer properties, which may be attributed to its ability to modulate the immune response and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime is its potent inhibitory activity against a wide range of enzymes. This property makes it an attractive compound for studying the role of specific enzymes in various biological processes. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime. One potential direction is the development of more potent and selective inhibitors of specific enzymes. Additionally, the compound may be studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Furthermore, the mechanism of action of this compound may be further elucidated to better understand its biological effects.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenyl)-1-hydroxy-1,5,6,7-tetrahydro-4H-benzimidazol-4-one oxime has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against a wide range of enzymes, including proteases, kinases, and phosphodiesterases. Additionally, it has been reported to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Eigenschaften
IUPAC Name |
(NE)-N-[2-(3-chlorophenyl)-1-hydroxy-6,7-dihydro-5H-benzimidazol-4-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c14-9-4-1-3-8(7-9)13-15-12-10(16-18)5-2-6-11(12)17(13)19/h1,3-4,7,18-19H,2,5-6H2/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXQFHQYTAFZJG-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=NO)C1)N=C(N2O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(/C(=N/O)/C1)N=C(N2O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(3-chlorophenyl)-4-(hydroxyimino)-4,5,6,7-tetrahydro-1H-benzimidazol-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



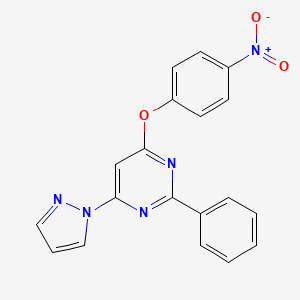

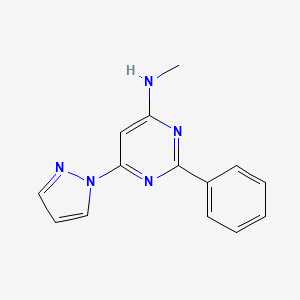
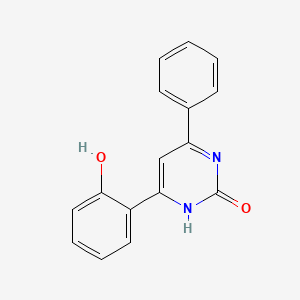
![5-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-(2-phenylethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3843657.png)
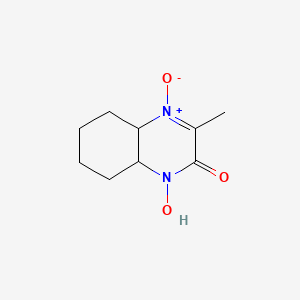
![N-benzyl-3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3843681.png)
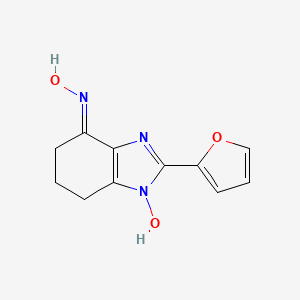



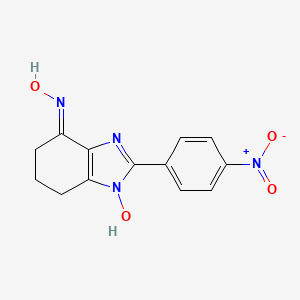
![1-(4-iodophenyl)ethanone [5-(4-nitrophenyl)-2-pyrimidinyl]hydrazone](/img/structure/B3843741.png)
